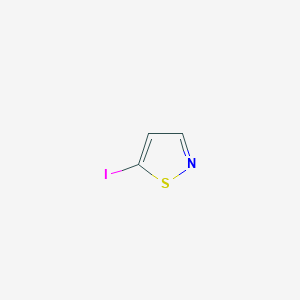
1-(4-Iodophenyl)piperidine
Descripción general
Descripción
1-(4-Iodophenyl)piperidine is an organic compound with the molecular formula C11H14IN. It is a derivative of piperidine, a six-membered heterocyclic amine, where the piperidine ring is substituted with an iodophenyl group at the 1-position. This compound is of significant interest in various fields, including medicinal chemistry and organic synthesis, due to its unique structural features and reactivity .
Mecanismo De Acción
Target of Action
1-(4-Iodophenyl)piperidine is a chemical compound with the molecular formula C11H14IN It’s worth noting that piperidine derivatives have been found to exhibit a wide range of biological activities .
Mode of Action
Piperidine derivatives, in general, are known to interact with various biological targets, leading to a variety of physiological effects .
Biochemical Pathways
It’s worth noting that piperidine derivatives have been found to inhibit a number of enzymes involved in the binding and processing of glycoproteins, rendering them as important tools in the study of biochemical pathways .
Pharmacokinetics
It’s worth noting that piperidine derivatives, in general, have been found to exhibit good bioavailability .
Result of Action
It’s worth noting that piperidine derivatives, in general, have been found to exhibit a wide range of biological activities .
Action Environment
It’s worth noting that the compound is a yellow to brown solid at room temperature .
Análisis Bioquímico
Biochemical Properties
Piperidine, a core structure in 1-(4-Iodophenyl)piperidine, has been found to interact with various enzymes and proteins
Molecular Mechanism
Piperidine derivatives have been found to exhibit various biological activities, including anticancer potential
Metabolic Pathways
Piperidine, a core structure in this compound, is known to undergo metabolism in the body
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Iodophenyl)piperidine can be synthesized through several methods. One common approach involves the reaction of 4-iodoaniline with piperidine under suitable conditions. The reaction typically requires a base, such as sodium carbonate, and is carried out in a solvent like ethanol or acetonitrile. The mixture is heated to reflux, and the product is isolated through filtration and purification .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or column chromatography, to ensure high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Iodophenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding piperidinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the iodophenyl group to other functional groups, such as phenyl or alkyl groups.
Substitution: The iodine atom in the iodophenyl group can be substituted with other nucleophiles, such as amines or thiols
Common Reagents and Conditions:
Oxidation: Sodium chlorite (NaClO2) in the presence of a CO2 atmosphere is commonly used for oxidation reactions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often employed for reduction reactions.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as potassium carbonate (K2CO3), are used for substitution reactions
Major Products Formed:
Oxidation: Piperidinones and other oxidized derivatives.
Reduction: Phenyl or alkyl-substituted piperidines.
Substitution: Various substituted piperidines depending on the nucleophile used
Aplicaciones Científicas De Investigación
1-(4-Iodophenyl)piperidine has numerous applications in scientific research:
Comparación Con Compuestos Similares
- 1-(4-Bromophenyl)piperidine
- 1-(4-Chlorophenyl)piperidine
- 1-(4-Fluorophenyl)piperidine
Comparison: 1-(4-Iodophenyl)piperidine is unique due to the presence of the iodine atom, which imparts distinct reactivity and binding properties compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher polarizability of iodine make this compound more suitable for certain applications, such as radiolabeling and specific receptor binding studies.
Propiedades
IUPAC Name |
1-(4-iodophenyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14IN/c12-10-4-6-11(7-5-10)13-8-2-1-3-9-13/h4-7H,1-3,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVBPXLBAWYSSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00527308 | |
| Record name | 1-(4-Iodophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00527308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55376-34-6 | |
| Record name | 1-(4-Iodophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00527308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















